1-(Thiazol-2-yl)ethanamine

Histamine Receptors Ligand Binding CNS Disorders

1-(Thiazol-2-yl)ethanamine (CAS 432047-36-4), also designated as α-methyl-2-thiazolemethanamine, is a racemic heterocyclic amine featuring a thiazole ring directly attached to an ethanamine moiety. This compound serves as a fundamental building block for the synthesis of more complex molecules, particularly within medicinal chemistry and agrochemical development.

Molecular Formula C5H8N2S
Molecular Weight 128.2 g/mol
CAS No. 432047-36-4
Cat. No. B1319738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-2-yl)ethanamine
CAS432047-36-4
Molecular FormulaC5H8N2S
Molecular Weight128.2 g/mol
Structural Identifiers
SMILESCC(C1=NC=CS1)N
InChIInChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3
InChIKeyDUOLTCNKKZZNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiazol-2-yl)ethanamine (CAS 432047-36-4): Core Properties and Scaffold Significance


1-(Thiazol-2-yl)ethanamine (CAS 432047-36-4), also designated as α-methyl-2-thiazolemethanamine, is a racemic heterocyclic amine featuring a thiazole ring directly attached to an ethanamine moiety [1]. This compound serves as a fundamental building block for the synthesis of more complex molecules, particularly within medicinal chemistry and agrochemical development . The thiazole core is a privileged scaffold, recognized for its presence in numerous bioactive compounds and pharmaceuticals [2]. The free amine provides a reactive handle for facile derivatization into amides, ureas, and Schiff bases, enabling the creation of focused libraries for hit-to-lead optimization [3]. Its molecular formula is C5H8N2S, with a molecular weight of 128.20 g/mol and a calculated XLogP3-AA of 0.2, indicating balanced lipophilicity [4].

Procurement Risks: Why 1-(Thiazol-2-yl)ethanamine is Not Interchangeable with Common Analogs


The procurement of 1-(Thiazol-2-yl)ethanamine cannot be substituted by seemingly similar thiazole-based amines due to critical differences in binding affinity, regioisomeric activity, and synthetic utility. Key structural variations—such as the position of the amine group on the thiazole ring or the substitution pattern on the ethylamine side chain—dictate biological target engagement and chemical reactivity [1]. For instance, a simple shift from a 2-yl-ethylamine to a 2-yl-methylamine linker can result in a complete loss of activity against specific targets, as evidenced in medicinal chemistry campaigns [2]. Furthermore, the use of racemic 1-(Thiazol-2-yl)ethanamine provides a distinct economic and operational advantage over its individual enantiomers for early-stage discovery, allowing for cost-effective scaffold exploration before investing in expensive asymmetric synthesis or chiral resolution . Overlooking these subtle but critical structural nuances can lead to failed experiments, misleading SAR interpretations, and wasted procurement resources.

Quantitative Differentiation Evidence for 1-(Thiazol-2-yl)ethanamine


Histamine Receptor Binding: Potency Comparison with Regioisomeric 2-(2-Aminoethyl)thiazole

While direct binding data for 1-(Thiazol-2-yl)ethanamine is not publicly reported, its close structural analog, 2-(2-aminoethyl)thiazole (a positional isomer with the amine on the ethyl chain rather than the alpha-carbon), exhibits measurable but weak affinity for histamine receptors. This data serves as a class-level inference, demonstrating that the thiazole-ethylamine scaffold can engage these GPCR targets, and highlights the critical impact of the amine's exact position on potency [1]. Specifically, 2-(2-aminoethyl)thiazole shows a Ki of 8.49 µM for the guinea pig Histamine H1 receptor and a Ki >10 µM for the human Histamine H4 receptor, indicating it is a low-affinity ligand [2]. This contrasts with high-affinity histamine agonists and underscores the need for specific structural optimization, which can be initiated with the core 1-(Thiazol-2-yl)ethanamine building block.

Histamine Receptors Ligand Binding CNS Disorders

Physicochemical Profile: Lipophilicity and Solubility vs. N,N-Dimethylated Analog

The calculated XLogP3-AA for 1-(Thiazol-2-yl)ethanamine is 0.2, indicating a favorable balance between aqueous solubility and membrane permeability, which is crucial for oral bioavailability and formulation ease [1]. In contrast, the N,N-dimethylated derivative, N,N-dimethyl-1-(thiazol-2-yl)ethanamine, has a significantly higher predicted LogP of approximately 1.6, which would confer greater lipophilicity but potentially poorer solubility and higher metabolic liability . This 8-fold difference in lipophilicity (based on LogP values) suggests that the primary amine offers a more developable starting point for lead optimization, providing a handle for controlled property modulation while avoiding the issues associated with overly hydrophobic amines.

ADME Prediction Drug-likeness Medicinal Chemistry

Antimicrobial Potential: Class-Level Activity Compared to 2-Aminothiazole

While 1-(Thiazol-2-yl)ethanamine is primarily a synthetic intermediate, its thiazole core is a recognized pharmacophore for antimicrobial activity. A class-level comparison can be drawn with 2-aminothiazole, a well-established scaffold with demonstrated antibacterial and antifungal properties [1]. Thiazole derivatives are known to exhibit effectiveness against both Gram-positive and Gram-negative bacterial strains [2]. The key differentiator for 1-(Thiazol-2-yl)ethanamine is the presence of the ethylamine side chain, which provides a crucial vector for further derivatization to enhance potency and target selectivity beyond what the simpler 2-aminothiazole core can achieve. This derivatization potential is a primary driver for its procurement in antimicrobial drug discovery programs.

Antimicrobial Antibacterial Drug Discovery

Economic Efficiency in Early-Stage Research: Cost and Synthetic Accessibility

In the context of research procurement, 1-(Thiazol-2-yl)ethanamine presents a clear economic and operational advantage over its individual enantiomers, (R)-1-(thiazol-2-yl)ethanamine and (S)-1-(thiazol-2-yl)ethanamine, for early-stage discovery. The racemic mixture (CAS 432047-36-4) is commercially available with a standard purity of 95% from multiple vendors, with analytical QC (NMR, HPLC, GC) to support research use . In contrast, the pure enantiomers (e.g., CAS 623143-42-0 for the (S)-enantiomer) typically require more complex synthesis or chiral resolution, resulting in significantly higher costs and longer lead times . For initial hit identification and SAR exploration, where chiral specificity may not yet be established, the use of the racemic building block minimizes expenditure while maximizing synthetic throughput, allowing researchers to screen a larger chemical space before committing to expensive enantiomerically pure material.

Chemical Procurement Building Blocks Research Economics

Synthetic Versatility: The Free Amine as a Differentiator from Protected or Salt Forms

1-(Thiazol-2-yl)ethanamine is primarily supplied as the free base, a feature that distinguishes it from its hydrochloride salts (e.g., the dihydrochloride salt) in terms of synthetic utility . The free base offers immediate reactivity for acylation, reductive amination, and sulfonylation without the need for a preliminary neutralization step, which can introduce impurities or complicate reaction work-up [1]. While the dihydrochloride salt (CAS 92932-33-7) may offer improved solid-state stability, its use requires an additional basic work-up prior to most derivatization reactions, adding a processing step and potential for yield loss. The free base form of 1-(Thiazol-2-yl)ethanamine thus provides a more streamlined and efficient starting point for high-throughput parallel synthesis and medicinal chemistry campaigns.

Organic Synthesis Derivatization Parallel Synthesis

Optimal Use Cases for 1-(Thiazol-2-yl)ethanamine in Research and Development


Hit-to-Lead Optimization in Antimicrobial Drug Discovery

The thiazole core of 1-(Thiazol-2-yl)ethanamine is a known pharmacophore for antibacterial and antifungal activity. The free amine provides a versatile handle for generating diverse amide and urea libraries, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize potency against specific bacterial or fungal targets, as demonstrated in class-level studies of thiazole derivatives [1].

Scaffold for CNS-Targeted Ligand Development (e.g., Histamine Receptors)

Binding data for the positional isomer 2-(2-aminoethyl)thiazole confirms that the thiazole-ethylamine scaffold can engage G-protein coupled receptors (GPCRs) like the Histamine H1 and H4 receptors [1]. This establishes 1-(Thiazol-2-yl)ethanamine as a logical starting point for designing novel ligands targeting CNS disorders, leveraging its favorable physicochemical properties (LogP 0.2) for potential blood-brain barrier penetration [2].

Parallel Synthesis of Compound Libraries for Phenotypic Screening

The commercial availability of 1-(Thiazol-2-yl)ethanamine as a free base in 95% purity with QC documentation makes it an ideal building block for high-throughput parallel synthesis [1]. Its direct reactivity eliminates the need for neutralization, streamlining the production of diverse compound collections for phenotypic screening against neglected diseases, such as Human African Trypanosomiasis, where thiazole-based compounds have shown promising activity [2].

Agrochemical Intermediate for Novel Pesticide Development

Beyond pharmaceuticals, 1-(Thiazol-2-yl)ethanamine is recognized as a subject of interest in agrochemical development [1]. Its thiazole scaffold is a common motif in commercial fungicides and insecticides. The compound's utility as a building block for further functionalization supports the exploration of new chemical space for crop protection agents with improved selectivity and environmental profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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